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5-Chloro-2-(1,1-
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CAS No.: 2416243-41-7
Cat. No.: B2660037
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The pyridine ring is a cornerstone of medicinal and agrochemical research, forming the core of
numerous approved drugs and active compounds.[1][2] Its unique electronic properties and
versatile functionalization handles make it an indispensable scaffold for drug discovery
professionals.[3] Within this class, halogenated pyridines are particularly valuable as they serve
as key intermediates for complex molecule synthesis, often through powerful cross-coupling
reactions.[4]

This guide focuses on 5-Chloro-2-(1,1-difluoroethyl)pyridine (CAS 1254553-27-3), a novel
building block that combines the established utility of a chloropyridine moiety with the
increasingly important 1,1-difluoroethyl group. Publicly available data on this specific molecule
is currently scarce, indicating it is an emerging compound with significant untapped potential.

Therefore, this document adopts a scientifically rigorous, field-proven approach. We will
construct a comprehensive technical profile of 5-Chloro-2-(1,1-difluoroethyl)pyridine by:

e Analog-Based Analysis: Leveraging extensive data from its closest structural analog, 5-
Chloro-2-(trifluoromethyl)pyridine.
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» Bioisosteric Reasoning: Applying established principles of medicinal chemistry to infer the
properties and advantages conferred by the difluoroethyl group.

e Synthesis Extrapolation: Proposing robust synthetic pathways based on established
methodologies for related compounds.

This guide is designed for researchers, medicinal chemists, and drug development
professionals seeking to leverage this next-generation building block for the creation of novel,
high-value molecules.

Structural and Physicochemical Profile: A
Comparative Analysis

The key to understanding 5-Chloro-2-(1,1-difluoroethyl)pyridine lies in comparing it to its
well-documented trifluoromethyl analog. The substitution of a methyl group for one fluorine
atom creates subtle but significant changes in sterics and electronics, which can be exploited in
drug design.
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/Key Precursor Example\

2-Chloro-5-methylpyridine
(CAS: 18368-63-3)

- J
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Primary Analog

5-Chloro-2-(trifluoromethyl)pyridine
(CAS: 349-94-0)

Target Molecule

5-Chloro-2-(1,1-difluoroethyl)pyridine
(CAS: 1254553-27-3)

Click to download full resolution via product page

Caption: Structural comparison of the target molecule and key related compounds.
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The following table summarizes the known and predicted physicochemical properties. The

experimental data for the trifluoromethyl analog serves as a reliable benchmark for estimating

the properties of the target compound.

5-Chloro-2-(1,1-

5-Chloro-2-

Rationale for

Property difluoroethyl)pyridi  (trifluoromethyl)pyr .
o Comparison
ne idine
CAS Number 1254553-27-3 349-94-0 N/A
Highlights the addition
Molecular Formula C7HsCIF2N CeHsCIFsN
of a CHz group.
Molecular Weight 177.58 g/mol 181.54 g/mol [5]
) o White to yellowish
Predicted: Liquid or ] )
Appearance ) ) crystalline low melting  [6]
Low-Melting Solid .
solid
Melting Point Predicted: <30 °C 32-37 °C [61[7]
- ) Predicted: ~170-180
Boiling Point oc ~152 °C [6]
XLogP3 (Lipophilicity) Predicted: 2.3 2.7 [8]
Hydrogen Bond
1 (N atom) 1 (N atom) [8]

Acceptor Count

The 1,1-Difluoroethyl Group: A Strategic Bioisostere

In modern drug discovery, the strategic replacement of one functional group with another to

optimize molecular properties (a practice known as bioisosterism) is a critical tool. The

trifluoromethyl (-CF3) group is a well-established pharmacophore, prized for its metabolic

stability and strong electron-withdrawing nature. However, the 1,1-difluoroethyl group (-

CF2CHs) is emerging as a powerful bioisostere that offers a more nuanced profile.[9][10]

Key Advantages of the -CF2CHs Moiety:

© 2026 BenchChem. All rights reserved.

4/12

Tech Support


https://www.sigmaaldrich.com/SG/en/product/aldrich/717304
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4315124.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4315124.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/717304
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4315124.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_trifluoromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_trifluoromethyl_pyridine
https://edoc.ub.uni-muenchen.de/20416/1/Deutsch_Amrei.pdf
https://www.tandfonline.com/doi/abs/10.1080/17460441.2021.1933427
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Modulated Lipophilicity: The replacement of a fluorine atom with a methyl group typically
reduces the local lipophilicity compared to a -CFs group. This can be crucial for fine-tuning a
drug candidate's solubility and ADME (Absorption, Distribution, Metabolism, and Excretion)
properties.

o Metabolic Stability: Like the -CFs group, the geminal difluoro motif on the alpha-carbon
effectively blocks metabolic oxidation at that position, a common liability for ethyl groups.
This can significantly increase the half-life of a compound.

o Altered Basicity: The electron-withdrawing effect of the -CF2CHs group is less pronounced
than that of the -CFs group. When positioned adjacent to a basic center, such as the pyridine
nitrogen, this results in a higher pKa (i.e., the pyridine becomes more basic).[9] This
modulation can be critical for optimizing target engagement or improving formulation
characteristics.

o Unique Steric Profile: The -CF2CHs group introduces a different conformational and steric
footprint than the -CFs group, which can lead to improved selectivity or novel binding
interactions within a target protein.

Proposed Synthesis and Methodology

While a definitive, published synthesis for 5-Chloro-2-(1,1-difluoroethyl)pyridine is not
available, a robust and scalable route can be proposed based on established methods for
constructing functionalized pyridines and introducing difluoroalkyl groups.[11][12] The following
multi-step synthesis represents a logical and experimentally sound approach.
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2-Amino-5-chloropyridine

Sandmeyer Reaction
NaNOz2, HCI, CuClz)

2,5-Dichloropyridine

N-Heterocyclic Carbene Catalyzed
Acylation or equivalent

5-Chloro-2-acetylpyridine

Oxidation (e.g., SeOz2)
& Hydration

y

5-Chloro-2-(1,1-dihydroxyethyl)pyridine

Deoxyfluorination
DAST or Deoxo-Fluor®)

5-Chloro-2-(1,1-difluoroethyl)pyridine
(Target Molecule)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Chloro-2-(1,1-difluoroethyl)pyridine.

Exemplary Protocol: Deoxyfluorination of a Dihydroxy
Intermediate
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This protocol is an adapted, representative procedure for the critical fluorination step.

CAUTION: Deoxyfluorination reagents are hazardous and should be handled only by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction:Conversion of 5-Chloro-2-(1,1-dihydroxyethyl)pyridine to 5-Chloro-2-(1,1-

difluoroethyl)pyridine

Materials:

5-Chloro-2-(1,1-dihydroxyethyl)pyridine (1.0 eq)

Diethylaminosulfur trifluoride (DAST) (2.2 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Anhydrous magnesium sulfate (MgSQOa)

Argon or Nitrogen gas supply

Procedure:

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and an argon inlet is charged with the dihydroxy starting material (1.0 eq).

Inerting and Dissolution: The flask is purged with argon. Anhydrous DCM is added via
syringe to dissolve the starting material, and the resulting solution is cooled to -78 °C using a
dry ice/acetone bath.

Reagent Addition: DAST (2.2 eq) is dissolved in a minimal amount of anhydrous DCM and
added to the dropping funnel. The DAST solution is then added dropwise to the stirred
reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70
°C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly
warm to room temperature and is stirred for 12-18 hours. The progress is monitored by Thin
Layer Chromatography (TLC) or LC-MS.
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o Workup: The reaction is carefully quenched by slowly adding the mixture to a stirred, ice-cold
saturated solution of NaHCOs. (Caution: Gas evolution!). The mixture is stirred for 1 hour
until bubbling ceases.

o Extraction: The organic layer is separated, and the aqueous layer is extracted twice more
with DCM.

e Drying and Concentration: The combined organic layers are washed with brine, dried over
anhydrous MgSOa, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by silica gel column chromatography using a
gradient of ethyl acetate in hexanes to yield the final product, 5-Chloro-2-(1,1-
difluoroethyl)pyridine.

Inferred Applications in Research and Development

The structural motifs present in 5-Chloro-2-(1,1-difluoroethyl)pyridine suggest its high
potential as a versatile intermediate in several areas of chemical R&D.

» Medicinal Chemistry: Chlorinated pyridines are prevalent in pharmaceuticals.[1][13] The
chlorine atom at the 5-position serves as an effective handle for palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the
introduction of molecular diversity to build libraries of potential drug candidates.[4] The
difluoroethyl group provides a metabolically stable, lipophilic moiety that can be used to
optimize lead compounds targeting a wide range of diseases, from oncology to infectious
diseases.

o Agrochemicals: The chloro-pyridine scaffold is a well-established core in many commercial
herbicides and pesticides. The unique properties of the difluoroethyl group could be
leveraged to develop new active ingredients with improved efficacy, better crop safety
profiles, or novel modes of action.

» Materials Science: Fluorinated organic molecules are of increasing interest in materials
science for applications in liquid crystals, organic electronics, and polymers due to their
unique electronic and physical properties.
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Suppliers and Procurement Strategy

As of early 2026, 5-Chloro-2-(1,1-difluoroethyl)pyridine is not listed as a stock item in the

catalogs of major chemical suppliers. This is typical for a novel or specialized building block.

However, its close analog and key precursors are available, providing a pathway for its

acquisition.

Procurement Options:

e Custom Synthesis (Recommended): The most direct route to obtain this compound is

through a custom synthesis service. Several companies specialize in producing novel and

complex molecules on a gram-to-kilogram scale. This approach ensures high purity and

provides a reliable supply for research programs.

e In-House Synthesis: For organizations with strong synthetic chemistry capabilities, the

proposed synthesis route provides a clear roadmap for in-house production.

Table of Suppliers for Analogs and Custom Synthesis Services:

Supplier

Product/Service Type

Notes

Sigma-Aldrich (Merck)

Analog Supplier

Offers 5-Chloro-2-
(trifluoromethyl)pyridine (CAS
349-94-0), though availability
should be confirmed.[5][7]

ChemScene

Analog Supplier

Lists 5-Chloro-2-
(difluoromethyl)pyrimidine, a
structurally related heterocycle.
[14]

Oakwood Chemical

Custom Synthesis

A well-established provider of
custom synthesis services for
fluorinated and heterocyclic

compounds.[15]

Offers related compounds

BLD Pharm Analog Supplier such as 5-Chloro-2,4-
difluoropyridine.[16]
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Pricing:

e Analog: The price for 5-Chloro-2-(trifluoromethyl)pyridine from catalog sources typically
ranges from

150 per gram, depending on purity and quantity.

o Target Molecule (Custom Synthesis): The cost for a custom synthesis of 5-Chloro-2-(1,1-
difluoroethyl)pyridine would be significantly higher, likely in the range of $1,000 - $3,500
per gram for an initial, non-optimized synthesis, with costs decreasing on larger scales.

Conclusion

5-Chloro-2-(1,1-difluoroethyl)pyridine stands as a promising, next-generation chemical
building block at the frontier of medicinal and materials chemistry. While direct research on this
compound is in its infancy, a rigorous analysis of its structural analogs and the underlying
principles of bioisosterism provides a powerful predictive framework for its properties and
applications. Its combination of a versatile cross-coupling handle (the chloro group) and a
metabolically robust, property-modulating moiety (the difluoroethyl group) makes it a high-value
target for synthesis. This guide provides the foundational knowledge—from a plausible,
scalable synthesis to a clear procurement strategy—for researchers and drug developers to
begin unlocking the full potential of this novel compound.

References

A comprehensive list of sources has been compiled to support the claims and protocols within
this guide. Each source is linked for verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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